2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is a chemical compound classified as an impurity of bupivacaine hydrochloride, a local anesthetic. Its systematic name reflects its structure, which includes dichlorination at the 2 and 6 positions of the hexanamide chain and a dimethylphenyl substituent. The compound has a molecular formula of C₁₄H₁₉Cl₂NO and a molecular weight of approximately 288.21 g/mol .
The synthesis of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide typically involves multi-step organic reactions. One common method includes the chlorination of hexanamide derivatives followed by amine substitution reactions. The synthesis can be carried out using various reagents and conditions to achieve the desired chlorination and substitution patterns.
Technical Details:
The molecular structure of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide features:
Data:
The primary reactions involving 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide include:
Technical Details:
These reactions are significant in understanding the reactivity of this compound in biological systems or synthetic pathways.
The mechanism of action for 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide primarily relates to its role as an impurity in bupivacaine formulations. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of bupivacaine by affecting its metabolism or interaction with biological targets.
Data:
Research indicates that impurities can modify drug efficacy and safety profiles. Understanding these interactions is crucial for optimizing anesthetic formulations .
Relevant Data:
The stability and reactivity are essential for its handling in laboratory settings .
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide finds applications primarily in:
This compound's role as an impurity highlights its importance in ensuring the safety and efficacy of anesthetic drugs used in clinical settings .
The compound exhibits systematic nomenclature and structural identifiers essential for precise scientific communication and database referencing. The molecular architecture features a chiral center at the second carbon of the hexanamide chain, resulting in racemic stereochemistry as confirmed by pharmacopoeial standards [1] [6]. This chirality is denoted in nomenclature through the (2RS) prefix, indicating the equimolar mixture of R and S enantiomers. The compound's structural complexity arises from the combination of aliphatic dichloro substituents and an aromatic xylidide moiety, creating distinct polarity regions that influence its chromatographic behavior [4].
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | [1] [4] |
CAS Registry | 1037184-07-8 | [1] [4] |
Molecular Formula | C₁₄H₁₉Cl₂NO | [1] [2] [4] |
Molecular Weight | 288.21 g/mol | [1] [4] |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)CCCCCl | [6] |
InChI Key | JHPMUNZBGKBWPW-UHFFFAOYSA-N | [2] [6] |
UNII Code | 3Z4I7LD5FD | [6] |
Key structural identifiers include:
The identification of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide emerged from rigorous analytical investigations into bupivacaine synthesis pathways during the late 20th century. As regulatory agencies intensified scrutiny of anaesthetic impurities post-1980s, this compound was isolated and characterized as a process-related impurity in bupivacaine manufacturing [4]. Its recognition coincided with the European Pharmacopoeia's (PhEur) establishment of strict limits for related substances in local anaesthetics, driving the need for certified reference materials [2] [7]. The compound's structural relationship to bupivacaine precursors—specifically, its role as an intermediate in reductive alkylation pathways—positioned it as a critical marker for synthesis optimization and quality control [4]. By the early 2000s, it was formally codified as "Bupivacaine Impurity D" in pharmacopoeial monographs, cementing its status as a regulatory-mandated analytical target [2] [7].
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide serves dual roles in pharmaceutical chemistry:
Table 2: Regulatory and Commercial Significance
Context | Designation | Source/Application | Commercial Availability |
---|---|---|---|
European Pharmacopoeia | Bupivacaine Hydrochloride Impurity D | Quality control testing | TraceCERT® certified reference material [2] |
Analytical Chemistry | Ropivacaine Dichloro Impurity | Method development | Cymit Química (5mg–100mg) [8] |
Process Chemistry | Synthetic intermediate | Anaesthetic manufacturing | Vulcanchem (custom synthesis) [4] |
The compound's analytical detection employs chromatographic methods (HPLC/UV), with certified reference materials available as neat solids from major suppliers. These materials undergo stringent characterization using quantitative NMR and mass spectrometry to ensure traceability to national measurement institutes [2]. The synthesis typically involves Schotten-Baumann acylation of 2,6-xylidine with 2,6-dichlorohexanoyl chloride, requiring careful control to prevent racemization at the chiral center [4].
Table 3: Pharmacopoeial Impurity Designations
Active Pharmaceutical Ingredient | Pharmacopoeia | Designation | Reference Material Source |
---|---|---|---|
Bupivacaine Hydrochloride | European Pharmacopoeia | Impurity D | Sigma-Aldrich PHR9155 [2] [7] |
Levobupivacaine | Internal Standards | Impurity D | Cymit Química 4Z-B-068 [8] |
Ropivacaine | Method Development | Dichloro Impurity | TR-D434225 [9] |
The compound's significance extends to stability-indicating methods, where it serves as a chromatographic marker for degradation studies. Its lipophilic profile (logP ≈ 3.8) enables reverse-phase HPLC separation using C18 columns with acetonitrile/water mobile phases, typically eluting after parent drugs but before hydrophilic degradants [2] [4]. Modern pharmacopoeial monographs continue to tighten acceptance criteria for this impurity, reflecting its importance in ensuring anaesthetic safety profiles [2] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0